molecular formula C22H25NO4 B11513381 methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate

methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate

Cat. No.: B11513381
M. Wt: 367.4 g/mol
InChI Key: LDCKINYWTQWVHS-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method is the Nenitzescu indole synthesis, which uses o-nitrotoluene and ethyl acetoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized conditions from the laboratory methods. For example, the Nenitzescu method can be scaled up to produce significant quantities of the compound by adjusting reaction times, temperatures, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell growth or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its trimethylphenoxyethyl group, in particular, differentiates it from other indole derivatives, potentially enhancing its biological activity and specificity .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]indole-3-carboxylate

InChI

InChI=1S/C22H25NO4/c1-13-10-14(2)21(15(3)11-13)27-9-8-23-16(4)20(22(25)26-5)18-12-17(24)6-7-19(18)23/h6-7,10-12,24H,8-9H2,1-5H3

InChI Key

LDCKINYWTQWVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN2C(=C(C3=C2C=CC(=C3)O)C(=O)OC)C)C

Origin of Product

United States

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